molecular formula C5H6OS B12366153 2-Methylfuran-3-thiol-d3

2-Methylfuran-3-thiol-d3

Cat. No.: B12366153
M. Wt: 117.19 g/mol
InChI Key: RUYNUXHHUVUINQ-FIBGUPNXSA-N
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Description

2-Methylfuran-3-thiol-d3 is a deuterated analog of 2-methylfuran-3-thiol (C₅H₆OS), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution significantly impacts its molecular weight and spectroscopic properties while retaining similar chemical reactivity to the non-deuterated form. The compound is primarily utilized as an internal standard in mass spectrometry (MS) and gas chromatography (GC) analyses due to its near-identical chromatographic behavior to the protiated form but distinct mass signature .

Key properties of this compound (inferred from structural analogs):

  • Molecular formula: C₅H₃D₃OS
  • Molecular weight: ~121.2 g/mol (vs. 116.18 g/mol for the non-deuterated form)
  • Applications: Isotopic labeling for trace analysis in flavor chemistry, environmental monitoring, and metabolomics.

Properties

Molecular Formula

C5H6OS

Molecular Weight

117.19 g/mol

IUPAC Name

2-(trideuteriomethyl)furan-3-thiol

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3/i1D3

InChI Key

RUYNUXHHUVUINQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CO1)S

Canonical SMILES

CC1=C(C=CO1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-3-thiol-d3 involves the incorporation of deuterium into the molecular structure of 2-Methylfuran-3-thiol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-3-thiol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Methylfuran-3-thiol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-thiol-d3 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing valuable insights into the drug’s behavior in the body .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 2-methylfuran-3-thiol-d3 with two structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Saturation
This compound C₅H₃D₃OS ~121.2 Thiol, methyl, furan Fully unsaturated
2-Methylfuran-3-thiol C₅H₆OS 116.18 Thiol, methyl, furan Fully unsaturated
2-Methyl-2,3-dihydrofuran-3-thiol C₅H₈OS 116.18 Thiol, methyl, dihydrofuran Partially saturated

Key Observations :

  • Saturation : The dihydrofuran derivative (2-methyl-2,3-dihydrofuran-3-thiol) has a partially saturated ring, reducing aromaticity and altering reactivity compared to fully unsaturated furan derivatives .
  • Isotopic Effects : The deuterated form (this compound) exhibits a ~4.3% increase in molecular weight, which enhances its utility in MS-based quantification by avoiding signal overlap with the protiated form.

Chromatographic Behavior

Gas chromatography (GC) data for 2-methyl-2,3-dihydrofuran-3-thiol (from ) provides a baseline for comparing retention indices (RI) and column interactions:

Compound Name Column Type Active Phase Retention Index (RI) Reference
2-Methyl-2,3-dihydrofuran-3-thiol Capillary Methyl Silicone 860
This compound* Capillary Methyl Silicone ~860–870 (inferred)

*Note: Data for this compound is inferred from its structural similarity to non-deuterated analogs. Deuterium substitution minimally affects RI on non-polar columns due to similar volatility and polarity .

Stability and Reactivity

  • Deuterated vs. Non-Deuterated Forms: The kinetic isotope effect (KIE) in this compound reduces reaction rates in processes involving C-H/D bond cleavage (e.g., oxidation), enhancing stability in analytical workflows.
  • Dihydrofuran Derivative : Partial saturation in 2-methyl-2,3-dihydrofuran-3-thiol increases susceptibility to ring-opening reactions compared to aromatic furan derivatives.

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